3-(N-methyl4-methylbenzenesulfonamido)-N-(3-phenylpropyl)thiophene-2-carboxamide

Description

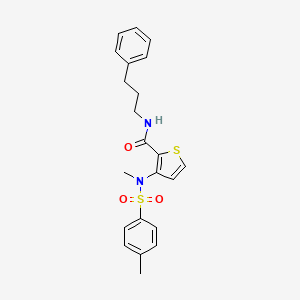

3-(N-Methyl-4-methylbenzenesulfonamido)-N-(3-phenylpropyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core. Its structure includes:

- Thiophene ring: A five-membered aromatic heterocycle with sulfur at position 1.

- Carboxamide group: At position 2 of the thiophene, linked to a 3-phenylpropyl chain via an amide bond.

- Sulfonamido substituent: At position 3 of the thiophene, comprising an N-methyl-4-methylbenzenesulfonamide (tosyl) group.

This compound is hypothesized to exhibit biological activity due to its structural similarity to protease inhibitors or kinase modulators.

Properties

IUPAC Name |

3-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-phenylpropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-17-10-12-19(13-11-17)29(26,27)24(2)20-14-16-28-21(20)22(25)23-15-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-14,16H,6,9,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZARHTZBSCFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(N-methyl-4-methylbenzenesulfonamido)-N-(3-phenylpropyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines the biological activity of this thiophene derivative, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure

The compound can be structurally represented as follows:

Anticancer Activity

Thiophene derivatives have been extensively studied for their anticancer properties. A recent study highlighted that thiophene carboxamide derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to our target compound demonstrated IC50 values in the low micromolar range against Hep3B liver cancer cells, indicating strong potential for further development as anticancer agents .

Key Findings:

- Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to interfere with tubulin dynamics, similar to known chemotherapeutics like Combretastatin A-4 (CA-4). This interaction leads to cell cycle arrest and apoptosis in cancer cells .

- Case Study: A derivative structurally related to our compound showed an IC50 of 5.46 µM against Hep3B cells, demonstrating significant efficacy .

Antibacterial Activity

The antibacterial properties of thiophene derivatives have also been documented. Compounds within this class have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Research Insights:

- Activity Spectrum: In vitro studies indicated that certain thiophene derivatives possess high antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with activity indices surpassing that of standard antibiotics like ampicillin .

- Example Data:

| Compound | Bacterial Strain | Activity Index (%) |

|---|---|---|

| 7b | E. coli | 83.3 |

| 7b | P. aeruginosa | 82.6 |

| 7b | S. aureus | 64.0 |

This data suggests a promising avenue for the development of new antibacterial agents based on thiophene structures.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Thiophene derivatives have been evaluated for their ability to scavenge free radicals.

Findings:

- Antioxidant Assays: Compounds were tested using the ABTS assay, where one derivative exhibited a percent inhibition comparable to ascorbic acid, a well-known antioxidant .

| Compound | Percent Inhibition (%) |

|---|---|

| 7a | 62.0 |

| Reference (Ascorbic Acid) | 88.44 |

This indicates that certain thiophene derivatives not only possess significant antioxidant capabilities but could also serve as potential therapeutic agents in oxidative stress-related conditions.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between thiophene derivatives and target proteins involved in cancer progression and bacterial resistance mechanisms.

Docking Results:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Benzo[b]thiophene-2-carboxamide Derivatives Compounds such as N-(3-phenylpropyl)-3-(piperidin-4-yloxy)benzo[b]thiophene-2-carboxamide (6b) and N-(2-phenoxyethyl)-3-(piperidin-4-yloxy)benzo[b]thiophene-2-carboxamide (6c) () share a carboxamide backbone but differ in:

- Core structure : Benzo[b]thiophene (fused benzene-thiophene) vs. standalone thiophene in the target compound.

- Substituents: Piperidinyloxy groups in 6b/6c vs. sulfonamido in the target.

B. N-Substituted Thiophene-2-carboxamide Acryloyl Derivatives

highlights compounds like N-(4-(3-p-tolylacryloyl)phenyl)thiophene-2-carboxamide (T-IV-B), which feature acryloylphenyl extensions. Key distinctions include:

- Electron density : Acryloyl groups (electron-deficient) vs. sulfonamido (electron-withdrawing).

- Biological implications : Acryloyl derivatives may target kinases via Michael addition, while sulfonamides often inhibit proteases or carbonic anhydrases .

C. Spirocyclic and Morpholine-Containing Analogues

- describes N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-(propan-2-yl)thiophene-2-carboxamide, which incorporates a rigid spirocyclic system. This contrasts with the target compound’s linear 3-phenylpropyl chain, suggesting differences in conformational flexibility and target engagement .

- ’s morpholinoethyl-substituted carboxamide introduces a polar morpholine group, enhancing water solubility compared to the target’s lipophilic tosyl and phenylpropyl groups .

Preparation Methods

Paal-Knorr Cyclization

The Paal-Knorr method employs 1,4-diketones cyclized with elemental sulfur or Lawesson’s reagent to form thiophenes. For example:

Gewald Reaction

Two-component condensation of ketones with cyanoacetates in the presence of sulfur and morpholine produces 2-aminothiophene-3-carboxylates. Adapting this method:

Introduction of the N-Methyl-4-methylbenzenesulfonamido Group

Sulfonylation of 3-Aminothiophene

3-Aminothiophene intermediates react with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base:

$$

\text{3-Aminothiophene} + \text{TsCl} \xrightarrow{\text{Base}} \text{3-Tosylaminothiophene}

$$

- Optimized Conditions :

- Methylation : Subsequent treatment with methyl iodide in DMF introduces the N-methyl group.

Carboxamide Formation at Position 2

Amidation of Thiophene-2-carboxylic Acid

The carboxylic acid at position 2 reacts with 3-phenylpropylamine via coupling agents:

$$

\text{Thiophene-2-CO}2\text{H} + \text{H}2\text{N-(CH}2\text{)}3\text{Ph} \xrightarrow{\text{EDCl/HOBt}} \text{Carboxamide}

$$

Direct Aminolysis of Esters

Methyl thiophene-2-carboxylate undergoes aminolysis with 3-phenylpropylamine under basic conditions:

Integrated Synthetic Routes

Sequential Functionalization Approach

Step 1 : Synthesize methyl 3-aminothiophene-2-carboxylate via Gewald reaction.

Step 2 : Sulfonylate the amine with tosyl chloride, followed by N-methylation.

Step 3 : Hydrolyze the ester to carboxylic acid using LiOH/H$$_2$$O.

Step 4 : Couple with 3-phenylpropylamine using EDCl/HOBt.

Overall Yield : 45–55%

Convergent Approach

- Modular Synthesis : Prepare 3-(N-methyltosylamido)thiophene-2-carbonyl chloride and react it with 3-phenylpropylamine.

- Advantages : Reduces step count, improves scalability.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature (°C) | Catalysts/Additives |

|---|---|---|---|

| Sulfonylation | Toluene | 110–120 | TDA-1 |

| Amidation | DMF | 25–30 | EDCl/HOBt |

| Cyclization | Acetonitrile | 75–160 | Iodine |

Byproduct Mitigation

- Oxime Formation : Controlled addition of hydroxylamine salts prevents undesired oxime intermediates.

- Regioselectivity : Use of bulky bases (e.g., K$$3$$PO$$4$$) directs sulfonylation to the amine group.

Spectroscopic Characterization

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.72 (s, 1H, thiophene-H), 2.42 (s, 3H, tosyl-CH$$3$$), 1.85 (m, 2H, propyl-CH$$_2$$).

- IR : 1665 cm$$^{-1}$$ (C=O stretch), 1340 cm$$^{-1}$$ (S=O stretch).

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(N-methyl-4-methylbenzenesulfonamido)-N-(3-phenylpropyl)thiophene-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via stepwise acylation and sulfonylation reactions. For example, intermediates like 2-amino-thiophene derivatives are first functionalized with sulfonamide groups under anhydrous conditions (e.g., CH₂Cl₂, reflux with N-methyl-4-methylbenzenesulfonyl chloride). Subsequent coupling with 3-phenylpropylamine is achieved using carbodiimide crosslinkers (e.g., EDC/HOBt). Key intermediates are characterized via HPLC (≥98% purity) and NMR (¹H/¹³C) to confirm regioselectivity and absence of byproducts .

Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm sulfonamide NH (~8.5 ppm), thiophene protons (~6.5–7.5 ppm), and aromatic substituents.

- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) stretches.

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺) and isotopic patterns.

- Melting Point Analysis : Ensure consistency with literature (e.g., 213–216°C for analogous compounds) .

Q. How can researchers optimize reaction yields during scale-up synthesis?

- Methodological Answer : Use kinetic profiling to identify rate-limiting steps (e.g., sulfonylation). Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and solvent polarity (e.g., DMF for improved solubility). Monitor reaction progress via TLC or in-situ FTIR. Post-synthesis, employ recrystallization (methanol/water gradients) or preparative HPLC for purification .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to model electronic properties (HOMO/LUMO) and predict reactivity.

- Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to prioritize derivatives with optimal binding affinities.

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with biological activity data to guide synthesis .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature.

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell-based assays (e.g., viability in HeLa cells).

- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. How can reaction engineering principles improve scalability while minimizing impurities?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation).

- Membrane Separation : Remove unreacted intermediates via nanofiltration.

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using response surface methodology .

Q. What advanced analytical approaches identify and quantify degradation products under stressed conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- UHPLC-QTOF-MS : Detect degradation products (e.g., hydrolyzed amide bonds) with high resolution.

- NMR Relaxometry : Track structural changes in real-time under accelerated aging .

Data Reporting and Replication Guidelines

- Experimental Write-Up : Follow IUPAC guidelines for reporting yields, melting points, and spectral data. Include raw NMR/IR spectra in supplementary materials. For novel compounds, provide microanalysis (C, H, N, S) to confirm purity .

- Data Contradictions : Cross-validate results using multiple techniques (e.g., compare HRMS with microanalysis) and document batch-to-batch variability in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.